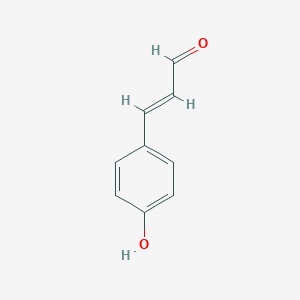

对香豆醛

描述

p-Coumaraldehyde is a naturally occurring organic compound that is a derivative of cinnamaldehyde and a precursor in the biosynthesis of lignin, flavonoids, and other important phenolic compounds in plants. It is characterized by the presence of an aldehyde functional group attached to a phenyl ring with a hydroxyl substituent in the para position.

Synthesis Analysis

The synthesis of p-Coumaraldehyde-related compounds can be achieved through various synthetic routes. For instance, the preparation of functional phosphorus zwitterions, which can be used to synthesize polysubstituted furo[3,2-c]coumarins, involves a tandem three-component reaction using alkanes, aldehydes, and tributylphosphine . Additionally, the Povarov reaction, which is a formal [4 + 2] cycloaddition followed by tautomerization, can be utilized to synthesize tetrahydropyrido[2,3-c]coumarins from 3-aminocoumarin and 4-nitrobenzaldehyde .

Molecular Structure Analysis

The molecular structure of p-Coumaraldehyde and its derivatives is characterized by the coumarin backbone, which is a benzopyrone structure consisting of a benzene ring fused to a pyrone ring. This structure is versatile and can be further functionalized to create a variety of derivatives with different properties and applications. For example, the synthesis of bifunctional benzoxazine monomers incorporates coumarin and pyrene groups, which can be used to form polybenzoxazine nanocomposites with enhanced thermal stability .

Chemical Reactions Analysis

p-Coumaraldehyde and its derivatives can undergo a variety of chemical reactions. One such reaction is the synthesis of new pyrano[2,3-h]coumarin derivatives through the reaction of substituted coumarins with malononitrile and aromatic aldehydes in the presence of a basic catalyst . Another example is the construction of coumarin-fused pyrido[2,3-b]porphyrins through a cascade reaction involving 2-amino-meso-tetraphenylporphyrins, aromatic aldehydes, and 4-hydroxycoumarin .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-Coumaraldehyde derivatives are influenced by their molecular structure. For instance, the photophysical properties of 7-(dimethylamino)coumarin-3-carbaldehyde and its phenylsemicarbazone are affected by the formation of Twisted Intramolecular Charge-Transfer (TICT) states and solute-solvent interactions . The synthesis of coumarin-fused pyrazolo[3,4-b]pyridine derivatives highlights the importance of coumarin as a key pharmacophore in drug discovery, with the synthesized compounds exhibiting significant biological activity .

科学研究应用

植物中的应激诱导积累

- 在植物应激响应中的作用:Varbanova等人(2011年)研究了植物在应激条件下对对香豆醛的积累。他们发现非生物胁迫会触发苯丙烷途径的上调,增强对香豆醇支路,导致葫芦科植物受影响组织的快速木质化。这一过程对植物对环境应激的响应至关重要(Varbanova et al., 2011)。

医学和生物研究

- 阿尔茨海默病研究:Liang等人(2017年)开发了一种基于香豆醛肼酸酯的荧光探针,用于检测神经血管组织中的甲醛。该探针可以追踪活体神经血管细胞中的内源甲醛,并有潜力作为阿尔茨海默病的诊断工具(Liang et al., 2017)。

- 大肠杆菌中的生物转化:Liu等人(2015年)将大肠杆菌改造为生产4-羟基肉桂醛,包括对香豆醛。这种生物转化方法既方便又环保,为了解天然植物次生产物的生物合成提供了见解(Liu等人,2015)。

环境和分析化学

- 降解和生物降解性:Vassilakis等人(2004年)研究了对香豆酸在水中的声化降解,这是一种相关化合物。这项研究有助于了解这类化合物的环境命运和生物降解性,这对于对香豆醛也是相关的(Vassilakis et al., 2004)。

- 植物中的定量分析:Sonoda等人(2001年)开发了一种方法,用于定量植物材料中的木质素单体组成,包括对香豆醛。这种分析技术对于理解对香豆醛在植物生物化学和生态学中的作用至关重要(Sonoda et al., 2001)。

抗氧化活性

- 抗氧化研究:Jiang等人(2014年)评估了含羟基肉桂醛的香豆醛等香豆醛的抗氧化活性。他们的研究结果表明,香豆醛等香豆醛表现出显著的抗氧化性能(Jiang et al., 2014)。

植物生物化学途径

- 在苯丙烷途径中的作用:Schoch等人(2001年)探讨了拟南芥中CYP98A3的作用,该酶参与对香豆醛等酚酯的3-羟基化。这项研究增进了对香豆醛在苯丙烷途径中作用的理解(Schoch等人,2001)。

荧光和检测技术

- 胺和氨基酸的检测:Feuster和Glass(2003年)开发了一种使用香豆醛等香豆醛形成高度荧光亚胺离子的方法,用于检测胺和氨基酸(Feuster & Glass, 2003)。

未来方向

属性

IUPAC Name |

(E)-3-(4-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXMVKYNVIGQBS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314202 | |

| Record name | trans-p-Coumaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

p-Coumaraldehyde | |

CAS RN |

20711-53-9 | |

| Record name | trans-p-Coumaraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20711-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-p-Coumaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

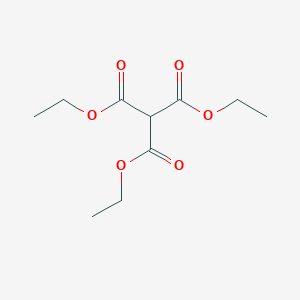

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

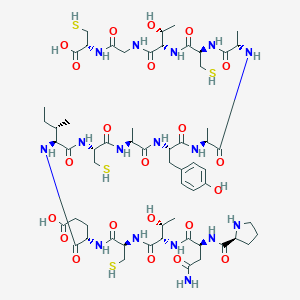

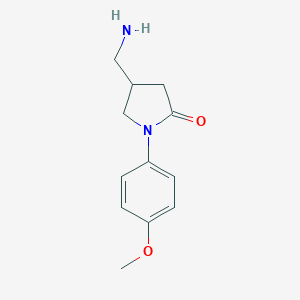

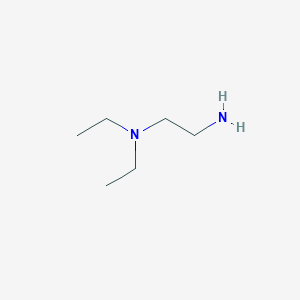

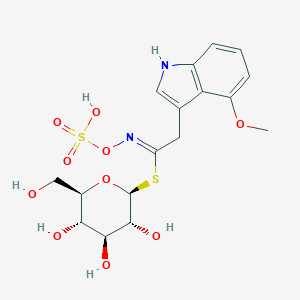

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)